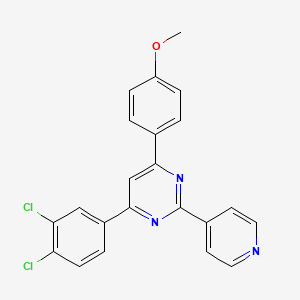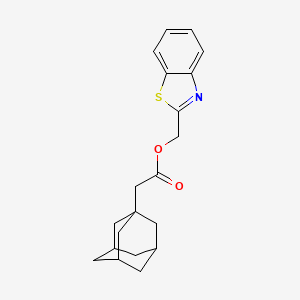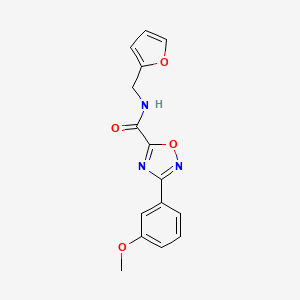![molecular formula C17H16ClNO3 B11074953 3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid](/img/structure/B11074953.png)
3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a chlorophenyl group and a methylbenzoyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid typically involves multi-step organic reactions. One common method might include:
Starting Materials: 4-chlorobenzaldehyde, 4-methylbenzoic acid, and propanoic acid.
Reaction Steps:
Reaction Conditions: These reactions may require catalysts, specific temperatures, and solvents to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenation, nitration, or sulfonation of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating specific pathways to exert its effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]butanoic acid: Similar structure with a butanoic acid backbone.
3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]acetic acid: Similar structure with an acetic acid backbone.
Uniqueness
3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H16ClNO3 |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C17H16ClNO3/c1-11-2-4-13(5-3-11)17(22)19-15(10-16(20)21)12-6-8-14(18)9-7-12/h2-9,15H,10H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
UXXZYQYSBVFCEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-({4-Methoxy-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-yl}oxy)pyridazin-3-ol](/img/structure/B11074871.png)
![6,7-dimethyl-1,3-dihydro-2H-imidazo[4,5-g]quinoxalin-2-one](/img/structure/B11074881.png)
![(1R,2S,5R)-2-(1,3-Benzothiazol-2-ylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B11074883.png)
![ethyl 4-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11074884.png)

![4-(2-fluorophenyl)-7-methyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B11074895.png)
![3-[(E)-(4-methoxyphenyl)diazenyl]-1,2-dimethyl-4-(piperidin-1-ylmethyl)-1H-indole](/img/structure/B11074901.png)
![13-cyclopropyl-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B11074905.png)
![2-(2-Furyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11074923.png)

![Tricyclo[3.3.1.1(3,7)]decane-1-carboxamide, N-[5-(4-morpholinylmethyl)-2-thiazolyl]-](/img/structure/B11074926.png)
![(1Z)-N'-[(furan-2-ylcarbonyl)oxy]-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]ethanimidamide](/img/structure/B11074928.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-pyridin-3-ylthiourea](/img/structure/B11074936.png)

